

# Synthesis protocol for 2-Hydroxy-4-methylbenzonitrile from 4-methylphenol

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzonitrile

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An Application Note for the Synthesis of **2-Hydroxy-4-methylbenzonitrile** from 4-methylphenol

## Introduction

**2-Hydroxy-4-methylbenzonitrile**, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The presence of the hydroxyl, methyl, and nitrile functionalities on the benzene ring provides multiple reaction sites for further molecular elaboration. This document provides a detailed, two-part protocol for the synthesis of **2-Hydroxy-4-methylbenzonitrile**, commencing from the readily available starting material, 4-methylphenol (p-cresol). The synthetic strategy involves an initial ortho-formylation of the phenol, followed by the conversion of the resulting aldehyde to the target nitrile. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

## Part 1: Ortho-Formylation of 4-Methylphenol to 2-Hydroxy-4-methylbenzaldehyde

### Mechanistic Rationale & Reaction Choice

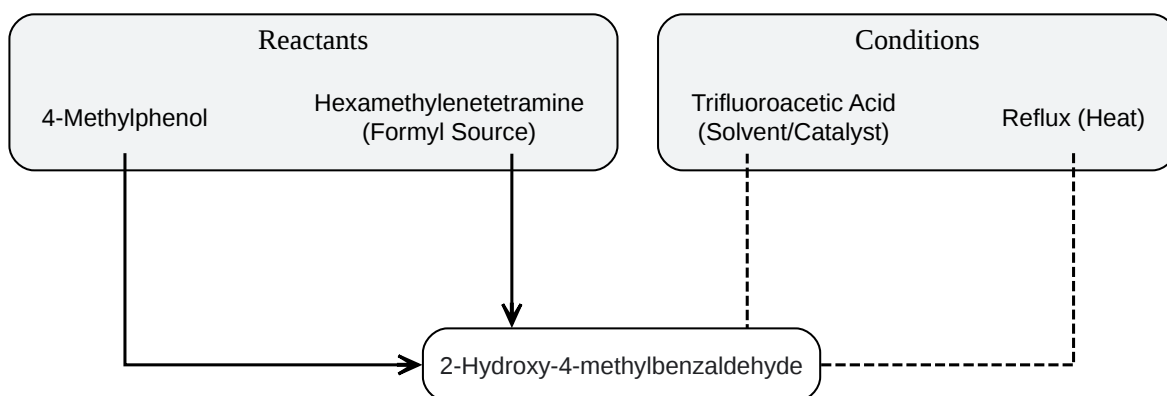
The introduction of a formyl (-CHO) group onto an aromatic ring is a cornerstone of synthetic chemistry. For phenols, achieving ortho-selectivity is crucial. Several named reactions can accomplish this, including the Reimer-Tiemann[1][2][3] and Duff reactions[4][5][6]. While the

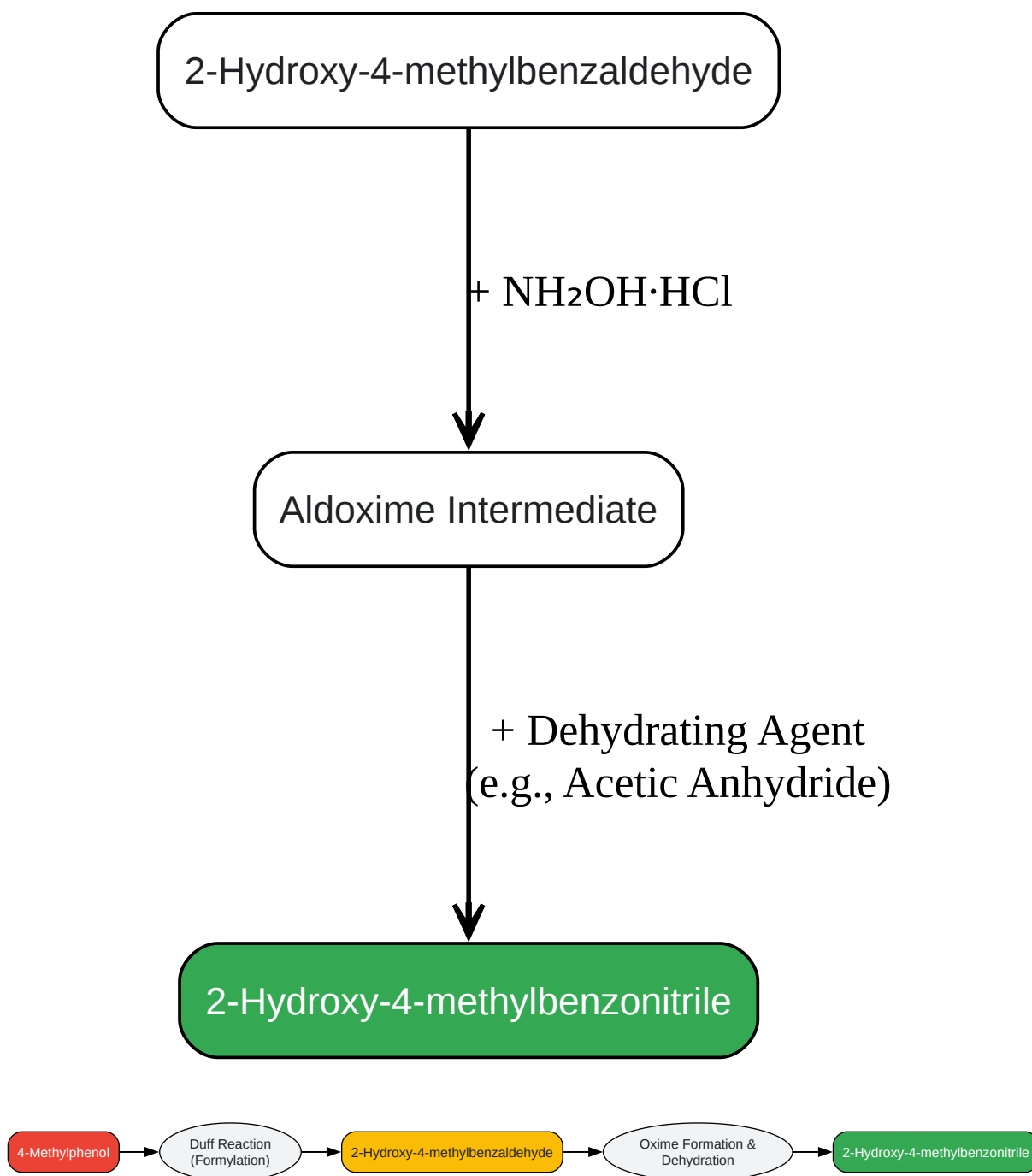
Reimer-Tiemann reaction effectively produces the desired ortho-aldehyde, it typically involves a biphasic system with chloroform under strongly basic conditions, which can present challenges in handling and scale-up[2].

The Duff reaction, which utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, offers a compelling alternative.[5][6] Formylation occurs preferentially at the position ortho to the strongly electron-donating hydroxyl group.[5] A modified Duff reaction employing anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be a convenient and straightforward route for the formylation of 4-substituted phenols like 4-methylphenol, proceeding in moderate to good yields.[7] This method is selected for its operational simplicity and demonstrated efficacy.

The mechanism involves the protonated hexamine acting as a source of an electrophilic iminium ion. The electron-rich phenol attacks the iminium ion, leading to an aminomethylation of the ring. Subsequent intramolecular redox steps and hydrolysis during workup yield the final aldehyde product.[5]

### Visualizing the Formylation Reaction





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